![molecular formula C11H15NO B1301792 N-[1-(4-丙基苯基)亚乙基]羟胺 CAS No. 64128-26-3](/img/structure/B1301792.png)

N-[1-(4-丙基苯基)亚乙基]羟胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[1-(4-propylphenyl)ethylidene]hydroxylamine" is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that could be relevant to the analysis of the compound . For instance, the synthesis and structure-activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives are explored, which share a phenylethylamine backbone similar to the target compound . Additionally, the domino reaction involving amines and the synthesis of N-substituted 1,4-dihydropyridines from related aldehydes and amines is reported, which could provide insights into the reactivity of hydroxylamine derivatives . Furthermore, the preparation of N-(alkylphenylphosphinoyl)hydroxylamines and their subsequent reactions are discussed, which might offer a perspective on the behavior of hydroxylamine compounds under different conditions .

Synthesis Analysis

The synthesis of related compounds involves the use of amines, aldehydes, and other reagents to create complex structures. For example, the synthesis of 1-alkyl-2-phenylethylamine derivatives from N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride is described, which could be analogous to the synthesis of the target compound by modifying the alkyl group and introducing a hydroxylamine functionality . The domino reaction to create 1,4-dihydropyridines also involves amines, which are key components in the synthesis of hydroxylamine derivatives .

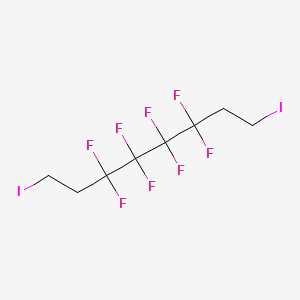

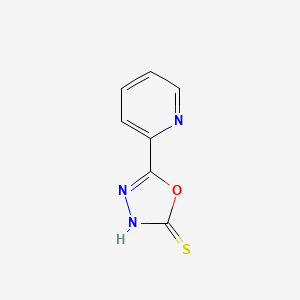

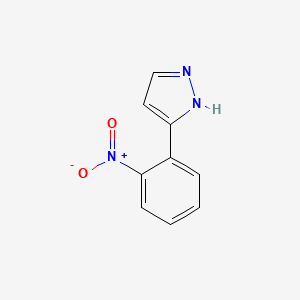

Molecular Structure Analysis

The molecular structure of "N-[1-(4-propylphenyl)ethylidene]hydroxylamine" would likely feature a propylphenyl group attached to an ethylidene moiety, which is further connected to a hydroxylamine group. The structure-activity relationships of similar compounds suggest that the alkyl group and the positioning of substituents on the phenyl ring can significantly affect the compound's properties and interactions . The molecular structure of the target compound could be analyzed using spectroscopic methods and computational chemistry to predict its reactivity and binding affinities.

Chemical Reactions Analysis

The reactivity of hydroxylamine derivatives can be complex, as seen in the base-induced rearrangement of N-(alkylphenylphosphinoyl)hydroxylamines . These reactions involve the migration of substituents and the formation of new bonds, which could be relevant to the chemical behavior of "N-[1-(4-propylphenyl)ethylidene]hydroxylamine". Understanding the mechanisms of these reactions could provide insights into the potential transformations and applications of the target compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-[1-(4-propylphenyl)ethylidene]hydroxylamine" are not directly reported, the properties of related compounds can be inferred. For instance, the fluorescence exhibited by some dihydropyridine derivatives suggests that the target compound might also possess optical properties that could be useful in material science or biological imaging . The solubility, melting point, and stability of the compound could be predicted based on the behavior of structurally similar compounds.

科学研究应用

羟胺及其生物活性

羟胺作为一种化学实体,表现出一系列生物和化学性质。虽然关于 N-[1-(4-丙基苯基)亚乙基]羟胺的具体数据很少,但更广泛的羟胺类表现出显着的生物和药用特性。

生物和药用特性:羟胺衍生物以其生物和药用特性而闻名,包括作为许多杂环合成的中间体。它们经历各种化学转化并表现出抗氧化特性 (Laroum 等人,2019 年)。这表明 N-[1-(4-丙基苯基)亚乙基]羟胺在开发新药和研究抗氧化机制方面具有潜在的研究应用。

抗氧化剂评价:通过涉及盐酸羟胺的反应合成 4-芳基亚甲基异恶唑-5(4H)-酮表明羟胺衍生物在产生具有抗氧化剂评价的化合物中的作用。这意味着在创建新的抗氧化剂及其对生物系统的影响研究中可能的应用 (Laroum 等人,2019 年)。

化学回收和环境应用

化学回收:羟胺的更广泛背景包括它们在化学回收过程中的潜在用途。例如,聚对苯二甲酸乙二醇酯 (PET) 回收涉及水解,其中羟胺衍生物理论上可以在解聚或改性过程中发挥作用,以回收或转化 PET 材料 (Karayannidis 和 Achilias,2007 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[1-(4-propylphenyl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-4-10-5-7-11(8-6-10)9(2)12-13/h5-8,13H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHLSFASFWJLBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371924 |

Source

|

| Record name | N-[1-(4-Propylphenyl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-propylphenyl)ethylidene]hydroxylamine | |

CAS RN |

64128-26-3 |

Source

|

| Record name | N-[1-(4-Propylphenyl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)